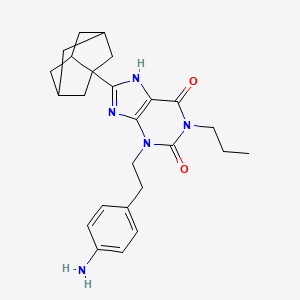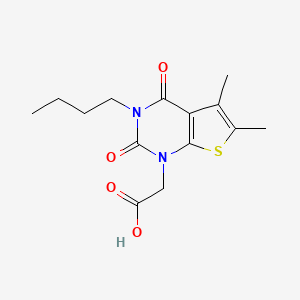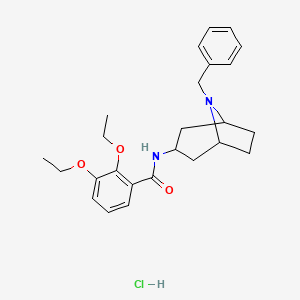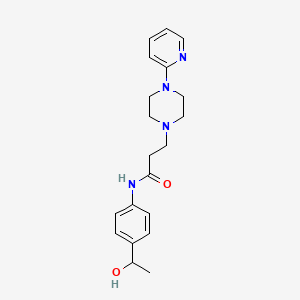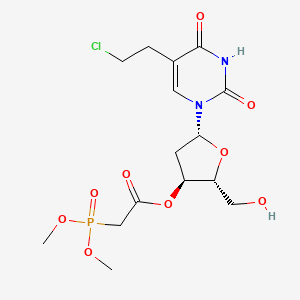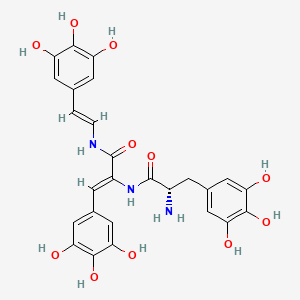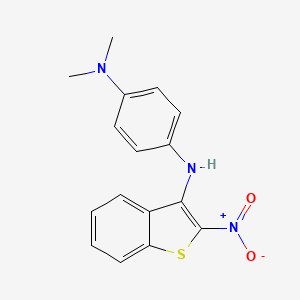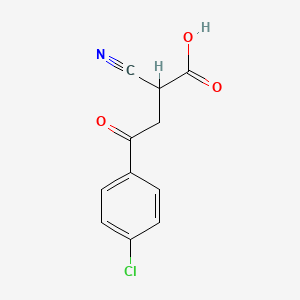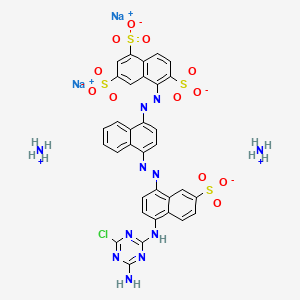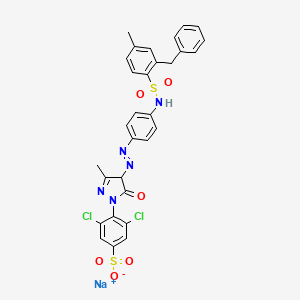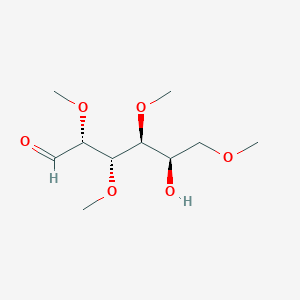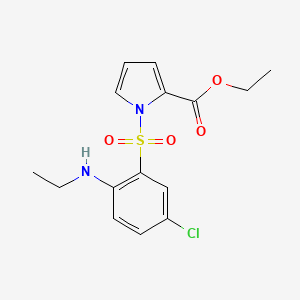
1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-(ethylamino)phenyl)sulfonyl)-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-(ethylamino)phenyl)sulfonyl)-, ethyl ester is a complex organic compound that belongs to the class of sulfonyl pyrroles This compound is characterized by the presence of a pyrrole ring substituted with a carboxylic acid group and an ethyl ester group, along with a sulfonyl group attached to a chlorinated phenyl ring
准备方法
The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-(ethylamino)phenyl)sulfonyl)-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide under high pressure.
Sulfonylation: The sulfonyl group is introduced by reacting the pyrrole derivative with a sulfonyl chloride in the presence of a base.
Chlorination: The phenyl ring is chlorinated using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
化学反应分析
1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-(ethylamino)phenyl)sulfonyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring, where nucleophiles such as amines or thiols replace the chlorine atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction rates and yields.
科学研究应用
1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-(ethylamino)phenyl)sulfonyl)-, ethyl ester has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
作用机制
The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-(ethylamino)phenyl)sulfonyl)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The chlorinated phenyl ring and ethyl ester group contribute to the compound’s overall binding affinity and specificity. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
相似化合物的比较
Similar compounds to 1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-(ethylamino)phenyl)sulfonyl)-, ethyl ester include:
1H-Pyrrole-2-carboxylic acid derivatives: These compounds share the pyrrole ring and carboxylic acid group but differ in their substituents, leading to variations in their chemical and biological properties.
Sulfonyl-substituted aromatic compounds: These compounds contain a sulfonyl group attached to an aromatic ring, similar to the target compound, and are studied for their diverse applications in medicinal chemistry and materials science.
Chlorinated aromatic compounds:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
173908-54-8 |
|---|---|
分子式 |
C15H17ClN2O4S |
分子量 |
356.8 g/mol |
IUPAC 名称 |
ethyl 1-[5-chloro-2-(ethylamino)phenyl]sulfonylpyrrole-2-carboxylate |
InChI |
InChI=1S/C15H17ClN2O4S/c1-3-17-12-8-7-11(16)10-14(12)23(20,21)18-9-5-6-13(18)15(19)22-4-2/h5-10,17H,3-4H2,1-2H3 |
InChI 键 |
HSQURVGVQBXDCZ-UHFFFAOYSA-N |
规范 SMILES |
CCNC1=C(C=C(C=C1)Cl)S(=O)(=O)N2C=CC=C2C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


